(4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
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Overview
Description
The compound (4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic molecule that features a quinoline core substituted with hydroxy and methoxy groups, and a triazolopyrazine moiety with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic synthesis. The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The triazolopyrazine moiety can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate diketones. The final coupling of the quinoline and triazolopyrazine fragments can be achieved through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
(4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a quinoline ketone, while substitution of the methoxy group could yield various quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its quinoline core is a common motif in many biologically active molecules, including antimalarial and anticancer agents. The triazolopyrazine moiety may also contribute to its biological activity, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the tuning of these properties through chemical modification.
Mechanism of Action
The mechanism of action of (4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription, while the triazolopyrazine moiety can interact with specific proteins, modulating their activity. These interactions can lead to various biological effects, including antiproliferative and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine and quinine, as well as triazolopyrazine derivatives like triazolopyrazine itself.
Uniqueness
What sets (4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone apart is its combination of both quinoline and triazolopyrazine moieties, which may confer unique properties and activities not seen in other compounds. This dual functionality allows for a broader range of applications and potential for novel discoveries in various fields.
Biological Activity
The compound (4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a synthetic derivative that combines features from quinoline and triazole structures. This article explores its biological activity, particularly its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound's structure can be broken down into two main components:
- Quinoline Derivative : The 4-hydroxy-8-methoxyquinoline moiety is known for various biological activities, including antimicrobial and anticancer properties.
- Triazole Component : The 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine part is associated with enhancing the bioactivity of the overall compound.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. The quinoline structure is often linked to antibacterial effects due to its ability to interfere with DNA synthesis in bacteria.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may induce apoptosis in certain cancer cell lines, although further research is needed to elucidate the specific pathways involved.
- Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit cholinesterases (AChE and BChE), which are critical in the treatment of Alzheimer’s disease. This compound may exhibit similar inhibitory effects, potentially serving as a lead for developing anti-Alzheimer's medications.
Antimicrobial Studies
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. The results are summarized in Table 1.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
Anticancer Activity
In vitro studies assessed the compound's effect on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings are presented in Table 2.
Case Studies
-
Case Study on Cholinesterase Inhibition :
A study focused on the cholinesterase inhibitory potential of similar compounds revealed that derivatives with quinoline structures demonstrated significant AChE inhibition with IC50 values ranging from 0.5 to 5 µM. This suggests that our compound could also possess similar inhibitory characteristics, warranting further investigation into its potential as a treatment for Alzheimer’s disease . -
Case Study on Anticancer Activity :
A recent investigation into quinoline derivatives showed that compounds with structural similarities to our target exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .
Properties
Molecular Formula |
C17H14F3N5O3 |
---|---|
Molecular Weight |
393.32 g/mol |
IUPAC Name |
8-methoxy-3-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C17H14F3N5O3/c1-28-11-4-2-3-9-13(11)21-7-10(14(9)26)15(27)24-5-6-25-12(8-24)22-23-16(25)17(18,19)20/h2-4,7H,5-6,8H2,1H3,(H,21,26) |
InChI Key |
CCHOPBCPODFRBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
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